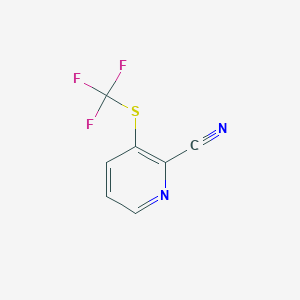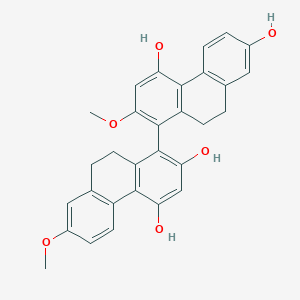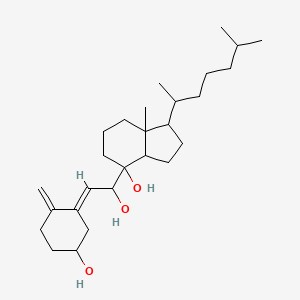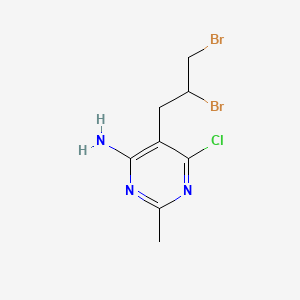![molecular formula C20H24BN3O3 B15094654 1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15094654.png)
1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is functionalized with a methoxybenzyl group and a dioxaborolane moiety. These functional groups contribute to its reactivity and potential utility in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the methoxybenzyl group via nucleophilic substitution. The dioxaborolane moiety is then introduced through a borylation reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core or the dioxaborolane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazolo[3,4-b]pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, organometallics, and acids/bases are employed under various conditions, including reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or π-π stacking, with these targets. This can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-methoxybenzyl)-1-methylhydrazine: This compound shares the methoxybenzyl group but has a different core structure.
4-(hydroxymethyl)-1-(4-methoxybenzyl)-4-methylpyrrolidin-2-one: Another compound with a methoxybenzyl group, but with a pyrrolidinone core.
Uniqueness
1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[3,4-b]pyridine core and a dioxaborolane moiety
Propriétés
Formule moléculaire |
C20H24BN3O3 |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H24BN3O3/c1-19(2)20(3,4)27-21(26-19)16-10-15-11-23-24(18(15)22-12-16)13-14-6-8-17(25-5)9-7-14/h6-12H,13H2,1-5H3 |
Clé InChI |
FNUAKIDRQNBGSX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B15094571.png)
![Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15094574.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine](/img/structure/B15094585.png)
![tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15094593.png)
![9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine](/img/structure/B15094602.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+](/img/structure/B15094608.png)
![N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15094612.png)
![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B15094628.png)


![2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol](/img/structure/B15094647.png)
![(5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate](/img/structure/B15094656.png)


